N(4)-Methoxycytidine

reverse transcription lethal mutagenesis antiviral nucleoside analogs

N(4)-Methoxycytidine is a synthetic ribonucleoside analog in which a methoxy group (-OCH₃) replaces the exocyclic amino hydrogen at the N4 position of cytidine, yielding a molecular formula of C₁₀H₁₅N₃O₆ and a molecular weight of 273.25 g/mol. This N4-methoxy modification profoundly alters the tautomeric equilibrium of the cytosine base, shifting the amino⇌imino equilibrium such that the imino tautomer predominates, which in turn redirects Watson-Crick base-pairing specificity from guanosine toward adenosine.

Molecular Formula C10H15N3O6
Molecular Weight 273.24 g/mol
CAS No. 6082-19-5
Cat. No. B1226892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(4)-Methoxycytidine
CAS6082-19-5
SynonymsN(4)-methoxycytidine
Molecular FormulaC10H15N3O6
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESCONC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H15N3O6/c1-18-12-6-2-3-13(10(17)11-6)9-8(16)7(15)5(4-14)19-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1
InChIKeyDKECHCKZSSDTKD-ZOQUXTDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(4)-Methoxycytidine (CAS 6082-19-5): A Dual-Purpose N4-Modified Cytidine Analog for Mutagenesis Research and Purinergic Receptor Probe Development


N(4)-Methoxycytidine is a synthetic ribonucleoside analog in which a methoxy group (-OCH₃) replaces the exocyclic amino hydrogen at the N4 position of cytidine, yielding a molecular formula of C₁₀H₁₅N₃O₆ and a molecular weight of 273.25 g/mol [1]. This N4-methoxy modification profoundly alters the tautomeric equilibrium of the cytosine base, shifting the amino⇌imino equilibrium such that the imino tautomer predominates, which in turn redirects Watson-Crick base-pairing specificity from guanosine toward adenosine [2]. As a free nucleoside, N(4)-methoxycytidine exhibits negligible intrinsic cellular permeability in bacterial systems, distinguishing it mechanistically from its N4-hydroxy analog [3]. However, its 5′-triphosphate and dinucleotide conjugates have been developed as potent and selective agonists of the P2Y₆ purinergic receptor, with sub-micromolar EC₅₀ values demonstrated in recombinant human receptor assays [4]. These dual characteristics—a defined mutagenic signature exploitable in lethal mutagenesis antiviral strategies and a privileged pharmacophore for GPCR probe development—make N(4)-methoxycytidine a compound of cross-disciplinary procurement interest spanning chemical biology, antiviral research, and metabolic disease target validation.

Research Model
Reverse transcriptase mutagenesis studies
Receptor Probe
P2Y6 purinergic pathway investigation

Why N4-Cytidine Analogs Cannot Be Interchanged: Structural Basis for Functional Divergence Among N(4)-Methoxycytidine, N(4)-Hydroxycytidine, and N(4)-Methylcytidine


The N4-modified cytidine analog family exhibits profound functional divergence driven by the electronic and steric properties of the N4 substituent, rendering generic substitution scientifically unsound. In DNA-dependent RNA polymerase transcription systems, N(4)-methoxycytidine directs incorporation exclusively as uridine (U) with no detectable ambiguity, whereas N(4)-hydroxycytidine and N(4)-methylcytidine display ambiguous base-pairing, directing incorporation of both adenosine and guanosine [1]. This dichotomy is reversed in reverse transcriptase-catalyzed polymerization: N(4)-methoxycytidine 5′-triphosphate (mo4CTP) is highly ambiguous, with HIV and AMV reverse transcriptases incorporating both dAMP and dGMP opposite the analog at a G/A ratio of approximately 0.35—a pattern distinct from both N(4)-hydroxycytidine (G/A ratio 0.57–1.4) and the conformationally locked rP analog (G/A ratio 0.15–0.17) [2]. At the cellular level, N(4)-methoxycytidine cannot penetrate the Escherichia coli cell wall, while N(4)-hydroxycytidine readily enters, explaining the non-mutagenicity of the N-methoxy compound in whole-cell bacterial assays [3]. These orthogonal differences in enzymatic processing and bioavailability mean that experimental outcomes obtained with one N4-analog cannot be extrapolated to another. Procurement decisions must therefore be driven by the specific polymerase system, cell model, and desired mutational spectrum under investigation.

Reverse transcriptase incorporation signature may shift. mo4C shows a distinct dGMP/dAMP profile compared to ho4C and rP, which could alter mutational spectrum.
Transcriptional fidelity context differs. mo4C acts exclusively as a uridine mimic in RNA polymerase systems, whereas ho4C and m4C introduce base-pairing ambiguity.
Cellular permeability barrier may limit free nucleoside use. mo4C cannot penetrate bacterial cells, potentially requiring triphosphate or prodrug forms.

N(4)-Methoxycytidine Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


Reverse Transcriptase dGMP/dAMP Incorporation Ratio: mo4C Exhibits a Distinct Mutational Signature Compared to ho4C and rP

In a direct head-to-head comparison using RNA templates containing a single modified nucleoside at a defined position, N(4)-methoxycytidine (mo4C) produced a dGMP/dAMP incorporation ratio of approximately 0.35 with both HIV and AMV reverse transcriptases [1]. This ratio is intermediate between N(4)-hydroxycytidine (ho4C), which gave ratios of 0.57 (HIV RT) and 1.4 (AMV RT), and the conformationally locked rP analog (6-(β-D-ribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one), which yielded ratios of 0.15 (HIV RT) and 0.17 (AMV RT) [1]. Steady-state kinetic analysis revealed that the catalytic efficiency (Vmax,rel/Km) for dAMP insertion opposite mo4C was 1.5 × 10⁻³, approximately 2.1-fold lower than for ho4C (3.2 × 10⁻³) and 73-fold lower than for rP (1.1 × 10⁻¹) [1]. The Km for dAMP incorporation opposite mo4C was 131 ± 15 μM, compared to 70 ± 13 μM for ho4C and 2.4 ± 0.2 μM for rP, indicating that mo4C is a substantially poorer substrate for HIV RT than either comparator [1].

RT Incorporation Signature
Head-to-head
mo4C: G/A ~0.35, Km 131 μM
ho4C: 0.57, 70 μM; rP: 0.15, 2.4 μM
Supports RT mutational signature interpretation.
Steady-state kinetics, HIV-1 RT; Suzuki et al.
reverse transcription lethal mutagenesis antiviral nucleoside analogs HIV reverse transcriptase AMV reverse transcriptase

Transcription Fidelity: mo4C Acts Exclusively as Uridine in DNA-Dependent RNA Polymerase Systems, Unlike ho4C and m4C

In DNA-dependent RNA polymerase transcription assays using ribopolynucleotide templates and Mn²⁺-containing buffer, N(4)-methoxycytidine (mo4C) directed incorporation exclusively as uridine (U) with zero detectable ambiguity, whereas both N(4)-hydroxycytidine (ho4C) and N(4)-methylcytidine (m4C) displayed significant base-pairing ambiguity, directing incorporation of both A and G [1]. This finding was corroborated by copolymer melting studies: poly(U, 39% mo4C) formed stable helices with poly(A) and exhibited cooperative melting upon transcription with ATP, confirming that mo4C behaves strictly as a U analog in this polymerase context [2]. In contrast, unmodified cytidine (35% C) in poly(U) disrupted poly(A) helix formation, and poly(C, mo4C) failed to form acid-induced helices, further demonstrating that mo4C lacks the protonation-dependent base-pairing capacity of cytidine [2]. The mechanistic basis lies in the tautomeric preference: mo4C strongly favors the imino tautomer with the methoxy substituent in the anti conformation relative to ring N3, presenting a hydrogen-bonding face complementary only to adenine [1].

Transcription Fidelity
Head-to-head
0% ambiguity
Supports RNA polymerase fidelity studies.
Mn²⁺-containing buffer; Singer & Spengler.
transcriptional mutagenesis RNA polymerase base-pairing ambiguity tautomerism nearest-neighbor analysis

Bacterial Cell Wall Permeability: mo4C Is Excluded from E. coli Whereas ho4C Readily Penetrates

A comparative study of N4-modified cytidine and N6-modified adenosine analogs demonstrated that N(4)-methoxycytidine (mo4C), N(6)-methoxyadenosine, and their corresponding 2′-deoxynucleosides cannot penetrate the Escherichia coli cell wall, in direct contrast to N(4)-hydroxycytidine (ho4C) which is readily taken up by these bacterial cells [1]. This permeability difference provides a mechanistic explanation for the observed non-mutagenicity of N-methoxy compounds when added exogenously to E. coli suspensions, whereas the N4-hydroxy analogs exhibit potent mutagenic effects under identical conditions [1]. The study further noted that other nucleoside analogs with modified exocyclic amino groups—including 1-deazaadenosine and N9- and N1-hydroxyalkyl-substituted adenines and cytosines—are similarly incapable of crossing the E. coli cell wall [1].

Bacterial Permeability
Head-to-head
mo4C: not penetrant
ho4C: readily penetrates
May require prodrug strategy for cellular assays.
E. coli whole-cell assay; Budowsky et al.
cellular permeability nucleoside transport bacterial mutagenesis prodrug design Escherichia coli

P2Y₆ Receptor Agonist Potency and P2Y₂/P2Y₆ Selectivity: N4-Methoxycytidine Dinucleotide MRS2957 Achieves 12 nM EC₅₀ vs. 300 nM for Native UDP

The dinucleotide conjugate N⁴-methoxy-Cp₃U (MRS2957, P¹-(5′-uridine)-P³-(5′-N⁴-methoxycytidine)-triphosphate) is a potent and selective P2Y₆ receptor agonist with an EC₅₀ of 0.012 μM (12 nM) at the recombinant human P2Y₆ receptor [1]. This represents a 25-fold improvement in potency over the native agonist UDP (EC₅₀ = 0.30 μM) [1]. A structurally related N4-methoxycytidine conjugate, N⁴-methoxycytidine 5′-triphospho-γ-[1]glucose, exhibited an EC₅₀ of 0.18 μM at P2Y₆ while showing >55-fold selectivity over the P2Y₂ receptor (P2Y₂ EC₅₀ > 10,000 nM) [2]. In functional assays, MRS2957 at concentrations consistent with its EC₅₀ significantly stimulated [³H]2-deoxyglucose uptake in mouse C2C12 myotubes and 3T3-L1 adipocytes, an effect abolished by the selective P2Y₆ antagonist MRS2578 and by AMPK inhibition with Compound C or AMPK siRNA [3]. Glucose uptake in primary mouse adipocytes from wild-type mice was stimulated by MRS2957 but was absent in adipocytes from P2Y₆R-knockout mice, confirming target specificity [3].

P2Y6 Receptor Agonism
Head-to-head
MRS2957 EC50 12 nM, >55-fold selective
UDP EC50 300 nM; MRS2964 26 nM
Supports P2Y6 receptor probe development.
Recombinant human P2Y6; Maruoka et al.
P2Y₆ receptor purinergic signaling GPCR agonist glucose uptake metabolic disease

UV-Induced N-O Bond Photocleavage Quantum Yield: mo4C Is 1.27-Fold More Photostable than ho4C at 254 nm

Under UV irradiation at λ = 254 nm in neutral aqueous solution, both N(4)-hydroxycytidine and N(4)-methoxycytidine undergo cleavage of the exocyclic N-O bond, regenerating the parent nucleoside cytidine [1]. The quantum yield for this photoreaction was determined to be 2.8 × 10⁻³ M/E for N(4)-hydroxycytidine and 2.2 × 10⁻³ M/E for N(4)-methoxycytidine, indicating that mo4C is approximately 1.27-fold (21%) more photostable than ho4C under these conditions [1]. For comparison, N(6)-methoxyadenosine exhibited a substantially higher quantum yield of 9.1 × 10⁻³ M/E, making it 4.1-fold more photolabile than mo4C [1]. The photoreaction is the principal UV-induced process for these N-modified nucleosides in neutral aqueous solution and results in the quantitative conversion to the unmodified parent nucleoside [1].

UV Photostability (254 nm)
Head-to-head
mo4C quantum yield 2.2×10⁻³
ho4C 2.8×10⁻³; N6-methoxyA 9.1×10⁻³
May support UV-intensive workflow considerations.
Neutral aqueous solution; Simukova et al.
photochemistry N-O bond cleavage UV stability nucleoside photolysis quantum yield

Crystallographic Validation: N4-Methoxycytosine Forms a Watson-Crick Base Pair with Adenine in B-DNA at 1.6 Å Resolution

The X-ray crystal structure of the B-DNA dodecamer d(CGCAAATTmo⁴CGCG) solved at 1.6 Å resolution (PDB ID: 1J8L) provides direct atomic-level evidence that N(4)-methoxycytosine (mo⁴C) forms canonical Watson-Crick-type hydrogen bonds with adenine residues on the opposite strand [1]. Electron density maps unambiguously show that both mo⁴C residues in the asymmetric unit adopt the imino tautomeric state with the methoxy group in the anti conformation relative to ring N3 around the C4–N4 bond [1]. This structural observation validates the decades-earlier biochemical prediction that methoxylation enables the cytosine ring to present an alternative hydrogen-bonding face—the 'second face' for Watson-Crick base-pairing—thereby permitting stable mo⁴C·A pairing that underlies the compound's transition mutagenesis activity (G·C → A·T) [1]. The high resolution (1.6 Å) and low R-work/R-free values (0.218/0.258) establish this as a definitive structural reference for the N4-methoxy modification in duplex DNA [2].

Structural Basis
Method context
X-ray crystallography (PDB 1J8L) at 1.6 Å confirms imino tautomer and anti methoxy conformation.
Supports base-pair geometry interpretation.
B-DNA dodecamer; Hikima et al.
X-ray crystallography DNA damage transition mutagenesis tautomerism base-pair geometry

Validated Research and Industrial Application Scenarios for N(4)-Methoxycytidine Based on Quantitative Evidence


Lethal Mutagenesis Antiviral Research: Tunable Mutational Loading in Retroviral Genomes via Reverse Transcriptase-Mediated Incorporation

For antiviral drug discovery programs targeting retroviruses through lethal mutagenesis (error catastrophe), N(4)-methoxycytidine 5′-triphosphate (mo4CTP) offers a defined dGMP/dAMP incorporation ratio of approximately 0.35 by both HIV and AMV reverse transcriptases [1]. This ratio is intermediate between the higher G/A ratio of ho4CTP (0.57–1.4) and the lower ratio of rPTP (0.15–0.17), providing researchers with the ability to predictably tune the mutational spectrum introduced into the viral genome [1]. The Km for dAMP incorporation opposite mo4C (131 μM) indicates that mo4CTP requires higher intracellular concentrations to achieve efficient incorporation compared to rPTP (Km 2.4 μM), a property that may be advantageous for minimizing off-target incorporation into host transcripts at sub-saturating prodrug doses [1]. Researchers should note that the free nucleoside mo4C will require a prodrug or phosphorylation strategy for cellular delivery, as it cannot penetrate bacterial cell walls, and this permeability limitation may extend to certain mammalian cell types [2].

P2Y₆ Purinergic Receptor Target Validation and Metabolic Disease Pharmacology

The N4-methoxycytidine-based dinucleotide MRS2957 (EC₅₀ = 12 nM at human P2Y₆) enables high-potency pharmacological probing of P2Y₆ receptor function in metabolic tissues with 25-fold greater sensitivity than the native agonist UDP (EC₅₀ = 300 nM) [1]. The N4-methoxycytidine 5′-triphospho-γ-[1]glucose conjugate provides >55-fold selectivity for P2Y₆ over P2Y₂, minimizing confounding cross-activation of related purinergic receptors in tissue preparations [2]. Functional validation in mouse C2C12 myotubes and 3T3-L1 adipocytes has demonstrated that MRS2957 stimulates GLUT4 translocation and glucose uptake through an AMPK-dependent mechanism that is fully blocked by the P2Y₆-selective antagonist MRS2578 and absent in P2Y₆R-knockout tissues [3]. These reagents are appropriate for in vitro target engagement studies, signaling pathway dissection (AMPK/HDAC5/GLUT4), and ex vivo glucose uptake assays in skeletal muscle and adipose tissue explants from wild-type vs. P2Y₆R-KO mouse models [3].

Nucleic Acid Structure-Function Studies Requiring a Non-Ambiguous Uridine Surrogate in Transcriptional Systems

For biochemical and biophysical studies employing DNA-dependent RNA polymerases, N(4)-methoxycytidine provides a uniquely non-ambiguous uridine analog: it directs incorporation exclusively as U with zero detectable misincorporation, in contrast to N(4)-hydroxycytidine and N(4)-methylcytidine which both exhibit ambiguous base-pairing [1]. This strict U-like behavior, confirmed by nearest-neighbor analysis and copolymer melting experiments showing that poly(U, 39% mo4C) retains stable helix formation with poly(A), makes mo4C the preferred modified nucleoside for experiments that require replacement of cytidine residues with a U-mimicking analog without introducing transcriptional errors [2]. The 1.6 Å crystallographic structure (PDB 1J8L) confirming the imino tautomer and anti methoxy conformation provides a validated structural model for interpreting mo4C·A base-pair geometry in duplex contexts [3]. Additionally, the 21% greater UV photostability of mo4C relative to ho4C (quantum yields of 2.2 × 10⁻³ vs. 2.8 × 10⁻³ M/E at 254 nm) may offer practical advantages in UV-dependent experimental workflows .

Mechanistic Studies of Tautomerism-Driven Transition Mutagenesis Using Defined Oligonucleotide Substrates

N(4)-methoxycytidine is a well-characterized transition mutagen whose molecular mechanism has been elucidated through an integrated body of biochemical, NMR, and crystallographic evidence. ¹H NMR studies of self-complementary octanucleotides containing N4-methoxycytosine (d(CGGATMCG)) established that the G·M wobble base pair exhibits slow exchange on the NMR timescale with evidence of both syn and anti methoxy conformers, and a variable-temperature study determined the relative duplex stability order as GC > GP > GT > GM [1]. The crystal structure at 1.6 Å subsequently confirmed that the imino tautomer with anti methoxy geometry is the predominant species in Watson-Crick mo⁴C·A pairs [2]. For researchers investigating the structural and thermodynamic basis of chemically induced transition mutations, or for those developing modified oligonucleotide therapeutics where controlled tautomeric behavior is essential, mo4C phosphoramidite incorporation into synthetic DNA or RNA oligomers provides access to a system with quantitatively characterized tautomeric and base-pairing properties that are distinct from those of the hydroxyl and methyl N4-analogs [1][2].

Application
Selection Property
Validation Focus
Reverse transcriptase mutagenesis studies
Mutational signature context (RT)
dAMP/dGMP incorporation profiling
P2Y6 receptor pathway studies
Receptor probe selectivity context
P2Y6-mediated glucose uptake assays
Transcriptional uridine mimic research
Non-ambiguous base-pairing context
RNA polymerase fidelity verification
Tautomerism-driven mutagenesis mechanism research
Crystallographic tautomeric context
mo4C·A base-pair geometry review
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